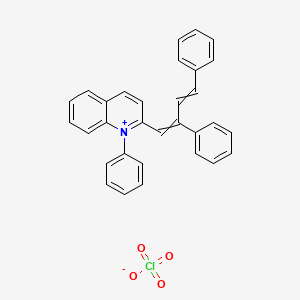
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, a butadiene moiety, and phenyl groups, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diphenylbutadiene with 1-phenylquinoline under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid like perchloric acid, which facilitates the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and phenyl derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Aplicaciones Científicas De Investigación
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit certain enzymes and proteins involved in cellular processes, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline: A simpler analog with similar structural features but lacking the butadiene moiety.
2,4-Diphenylbutadiene: Contains the butadiene moiety but lacks the quinoline core.
1-Phenylquinoline: Similar to 2-Phenylquinoline but with a different substitution pattern.
Uniqueness
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate is unique due to its combination of a quinoline core, butadiene moiety, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Propiedades
Número CAS |
90328-36-2 |
|---|---|
Fórmula molecular |
C31H24ClNO4 |
Peso molecular |
510.0 g/mol |
Nombre IUPAC |
2-(2,4-diphenylbuta-1,3-dienyl)-1-phenylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C31H24N.ClHO4/c1-4-12-25(13-5-1)20-21-28(26-14-6-2-7-15-26)24-30-23-22-27-16-10-11-19-31(27)32(30)29-17-8-3-9-18-29;2-1(3,4)5/h1-24H;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
QTLRLOAOMOIHJJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=CC2=[N+](C3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


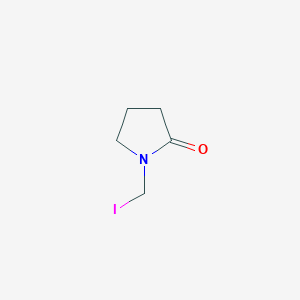
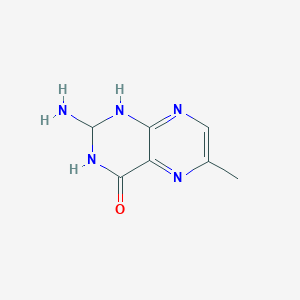

![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
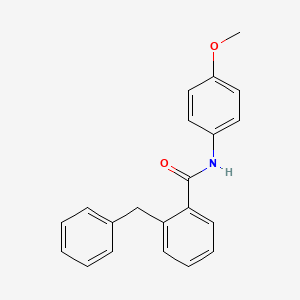
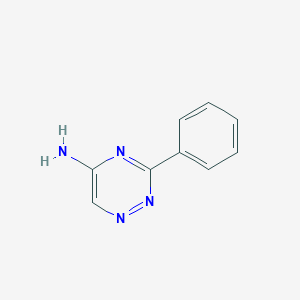
![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)
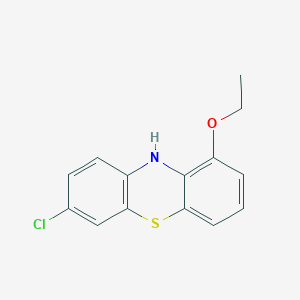
![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)

